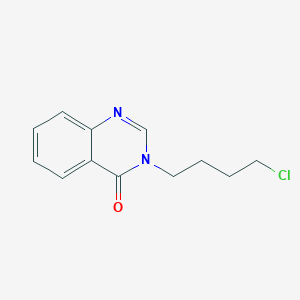

3-(4-Chlorobutyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

906319-29-7 |

|---|---|

Molecular Formula |

C12H13ClN2O |

Molecular Weight |

236.70 g/mol |

IUPAC Name |

3-(4-chlorobutyl)quinazolin-4-one |

InChI |

InChI=1S/C12H13ClN2O/c13-7-3-4-8-15-9-14-11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

IUOIPWXATRMLOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCl |

Origin of Product |

United States |

Research Findings on 3 4 Chlorobutyl Quinazolin 4 3h One

A comprehensive review of published scientific literature reveals a notable absence of specific research focused on 3-(4-Chlorobutyl)quinazolin-4(3H)-one. To date, there are no dedicated studies detailing its synthesis, chemical characterization, or evaluation of its biological activities. Consequently, no experimental data tables or detailed research findings for this specific compound can be provided.

However, the 4-chlorobutyl group at the N-3 position represents a chemically versatile functional handle. The terminal chloro group is a reactive site that can be used for further chemical modification, making this compound a potentially valuable intermediate for synthesizing a wider range of more complex molecules. This feature allows it to serve as a building block for creating libraries of novel quinazolinone derivatives for biological screening.

Plausible Synthetic Routes

Established Synthetic Pathways to the Quinazolin-4(3H)-one Core Structure

The quinazolin-4(3H)-one scaffold is a foundational component in numerous biologically active molecules, leading to the development of a wide array of synthetic protocols for its construction. researchgate.netresearchgate.net These methods often begin with readily available precursors like anthranilic acid or its derivatives. nih.govtandfonline.com

Condensation Reactions

Condensation reactions represent one of the most traditional and widely employed strategies for constructing the quinazolin-4(3H)-one ring system. nih.gov These methods typically involve the reaction of a 2-aminobenzoyl derivative with a suitable one-carbon source. A common approach is the condensation of 2-aminobenzamides with aldehydes. nih.govrsc.org This transformation can be catalyzed by acids, such as p-toluenesulfonic acid, followed by an oxidative dehydrogenation step to yield the final quinazolinone product. organic-chemistry.org

Another established condensation method is the Niementowski reaction, which utilizes anthranilic acid and formamide (B127407) or other amides to produce the quinazolinone core. tandfonline.comresearchgate.net Variations of this approach include the condensation of anthranilic acids with orthoesters in the presence of ammonium (B1175870) acetate (B1210297) or amines. tandfonline.comresearchgate.net The reaction of 2-aminobenzonitrile (B23959) with secondary amides, promoted by trimethylsilyl (B98337) polyphosphate (PPSE), also provides a route to N3-substituted quinazolin-4(3H)-imines, which can be subsequently converted to the corresponding quinazolinones. organic-chemistry.org

A notable example involves the cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, which directly furnishes 4(3H)-quinazolinones. researchgate.netnd.edu This method is particularly effective when the benzoyl chloride contains electron-withdrawing substituents. nd.edu

Cyclization and Annulation Methodologies

Cyclization and annulation strategies provide diverse pathways to the quinazolin-4(3H)-one core, often involving the formation of an intermediate which is subsequently cyclized. A prevalent method starts with anthranilic acid, which is first acylated and then cyclized. For instance, treating anthranilic acid derivatives with acyl chlorides, such as 4-chloro-butyryl chloride, yields N-acyl-anthranilic acids. nih.gov These intermediates can then be cyclized by heating with acetic anhydride (B1165640) to form a 2-substituted-4H-3,1-benzoxazin-4-one. nih.govtandfonline.com This benzoxazinone (B8607429) is a versatile intermediate that readily reacts with ammonia (B1221849) or primary amines to yield the corresponding N3-unsubstituted or N3-substituted quinazolin-4(3H)-ones. nih.govnih.gov

Other cyclization approaches include:

Thermal Cyclocondensation : This method has been used to prepare 2-(but-3-en-1-yl)quinazolin-4(3H)-ones from 2-(pent-4-enamido)benzamides by heating the amide in a high-boiling solvent like diphenyl ether. nih.gov

Oxidative Cyclization : Isatins can be reacted with amidine hydrochlorides in a process promoted by tert-butyl hydroperoxide/K3PO4 to afford quinazolin-4(3H)-ones. organic-chemistry.org Similarly, an iodine-catalyzed tandem cyclization of indoles, glyoxylic acid, and aliphatic amines has been developed. researchgate.net

Palladium-Catalyzed Cyclization : A three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide utilizes a palladium-catalyzed isocyanide insertion/cyclization sequence to build the quinazolinone ring. organic-chemistry.org

The table below summarizes various cyclization strategies for the quinazolin-4(3H)-one core.

| Starting Materials | Reagents/Conditions | Intermediate | Product |

| Anthranilic acid derivative, Chloro-acyl chloride | 1. Acylation 2. Acetic Anhydride 3. Amine | N-acyl-anthranilic acid, Benzoxazinone | 3-Substituted-quinazolin-4(3H)-one |

| 2-aminobenzamide, Aldehyde | p-TsOH, then PIDA (oxidant) | Dihydroquinazolinone | 2-Substituted-quinazolin-4(3H)-one |

| Isatin, Amidine hydrochloride | t-BuOOH / K3PO4 | - | Functionalized quinazolin-4(3H)-one |

| 2-aminobenzamide, Benzyl alcohol | O2, t-BuONa | - | 2-Phenylquinazolin-4(3H)-one |

Development of Metal-Catalyst-Free and Environmentally Benign Approaches

In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly synthetic methods, minimizing the use of hazardous reagents and expensive metal catalysts. mdpi.comresearchgate.net These "green" approaches often utilize alternative energy sources or safer oxidants.

Visible light-induced synthesis has emerged as a powerful green method. One such protocol involves the condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein (B123965) as an organic photocatalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, completely avoiding the need for a metal catalyst. nih.govrsc.org This method offers high yields and good functional group tolerance. nih.gov

Other environmentally benign strategies include:

Oxidant-Free Synthesis : An approach using a copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction allows for the synthesis of phenolic quinazolin-4(3H)-ones from 2-aminobenzamides, sulfonyl azides, and terminal alkynes without an external oxidant. nih.gov

H₂O₂-Mediated Synthesis : A transition-metal-free method utilizes hydrogen peroxide (H₂O₂) as a green oxidant for the synthesis of quinazolin-4(3H)-ones from substituted 2-aminobenzamides, with dimethyl sulfoxide (B87167) (DMSO) serving as a carbon source. acs.org

Catalyst-Free Oxidative Olefin Bond Cleavage : Quinazolin-4(3H)-ones can be prepared from o-aminobenzamides and styrenes under metal- and catalyst-free conditions, using an oxidant like di-tert-butyl peroxide (DTBP). mdpi.comresearchgate.net This reaction proceeds via the in-situ formation of an aldehyde from styrene, which then condenses with the aminobenzamide. mdpi.com

Mechanochemical Synthesis : Ball-milling has been employed for the solvent-free reaction of 2-aminobenzamides, aldehydes, and the hypervalent iodine reagent o-iodoxybenzoic acid (IBX) to produce substituted quinazolin-4(3H)-ones. nih.gov

These methods highlight a shift towards more sustainable practices in heterocyclic chemistry, offering advantages such as reduced metal contamination in products, lower costs, and safer reaction conditions. mdpi.comrsc.org

Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through two primary strategies: by introducing the 4-chlorobutyl group via alkylation of a pre-formed quinazolin-4(3H)-one core, or by incorporating the chlorobutyl moiety into a precursor prior to the final cyclization step.

Alkylation Procedures at the N3 Position of Quinazolin-4(3H)-one

The most direct route to this compound involves the N-alkylation of the parent quinazolin-4(3H)-one. The nitrogen atom at the N3 position is nucleophilic and can be alkylated using a suitable electrophile. For the synthesis of the title compound, an alkylating agent such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane (B89584) is typically used.

The reaction is generally carried out in the presence of a base to deprotonate the N3-H of the quinazolinone, thereby increasing its nucleophilicity. The choice of base is crucial for achieving high yield and regioselectivity, favoring alkylation at N3 over the alternative O-alkylation. Studies on similar N3-alkylation reactions have shown that strong bases often provide ideal results. uw.edu

Commonly used bases and solvent systems for this transformation are summarized below.

| Base | Solvent | Typical Conditions |

| Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Heating |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) or DMF | Room Temperature or gentle heating |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (B52724) (CH₃CN) or DMF | Heating |

The use of a strong base like sodium hydride in an aprotic polar solvent like DMF is a common and effective combination for this type of alkylation. uw.edu The reaction proceeds via nucleophilic substitution, where the quinazolinone anion attacks the carbon atom of the alkylating agent bearing the more labile leaving group (e.g., bromide in 1-bromo-4-chlorobutane), displacing it to form the C-N bond.

Precursor Chemistry and Reaction Optimization

An alternative to direct alkylation involves incorporating the 4-chlorobutyl side chain into one of the precursors before the final ring-closing step. This approach can offer advantages in terms of regioselectivity. A well-documented strategy begins with anthranilic acid, which is first acylated with 4-chlorobutyryl chloride. nih.gov This reaction forms N-(4-chlorobutyryl)anthranilic acid.

This intermediate is then cyclized, typically by heating with acetic anhydride, to form 2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one. nih.gov It is important to note the nomenclature difference; the side chain is named based on the atoms that form the new ring. Subsequent reaction of this benzoxazinone intermediate with a nitrogen source, such as ammonia or an amine followed by hydrolysis, would lead to the desired this compound structure.

Optimization of these synthetic routes involves careful selection of several reaction parameters:

Reactant Stoichiometry : The molar ratio of the quinazolinone (or its precursor), the alkylating agent (or acylating agent), and the base must be optimized to maximize yield and minimize side reactions.

Base Selection : As mentioned, the strength and type of base can influence the reaction rate and selectivity (N- vs. O-alkylation). uw.edursc.org

Solvent Choice : Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Temperature and Reaction Time : These parameters must be controlled to ensure the reaction goes to completion without causing decomposition of the reactants or products. Optimization studies often involve screening various temperatures and monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC). nih.gov

By systematically optimizing these conditions, chemists can develop robust and efficient protocols for the synthesis of this compound.

Advanced Chemical Transformations and Derivatization Strategies Involving the 4-Chlorobutyl Moiety

The 4-chlorobutyl group attached at the N-3 position of the quinazolin-4(3H)-one scaffold serves as a versatile functional handle for a variety of advanced chemical transformations. Its reactivity, particularly the carbon-chlorine bond, enables the construction of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These transformations are pivotal in synthesizing novel derivatives with potential applications in medicinal chemistry and materials science. Strategies involving the 4-chlorobutyl moiety primarily focus on cyclization reactions initiated by electrophiles, radicals, or oxidizing agents, leading to the formation of new five- or six-membered rings fused to the parent quinazolinone core.

Intra- and Intermolecular Cyclization Reactions

Intramolecular cyclization of this compound and its derivatives is a key strategy for creating fused polycyclic structures. The four-carbon chain provides the appropriate length to facilitate the formation of a five-membered pyrrolidine (B122466) ring fused to the quinazolinone nucleus. These reactions can be triggered by various methods, including the generation of cationic, radical, or other reactive intermediates on the butyl chain, which then attack a nucleophilic position on the quinazolinone ring, typically the N-1 or C-2 position.

Proton-induced cyclizations represent a common electrophilic cyclization method. While direct protonation of the chloro-group in this compound to induce cyclization is challenging, a more common strategy involves the conversion of the chloroalkyl group into a more reactive alkenyl group. For instance, dehydrohalogenation of the starting material would yield 3-(but-3-en-1-yl)quinazolin-4(3H)-one. This olefinic substrate can then undergo efficient cyclization in the presence of a strong acid. researchgate.netresearchgate.net

The mechanism involves the protonation of the double bond to form a secondary carbocation. This electrophilic center is then attacked by a nucleophile within the quinazolinone ring. The regioselectivity of the cyclization is dependent on reaction conditions and the specific structure of the substrate. researchgate.net Attack by the N-1 nitrogen atom, followed by deprotonation, would lead to the formation of a fused pyrrolo[1,2-a]quinazolinone system.

Halogen-induced cyclizations are powerful methods for constructing heterocyclic rings and introducing functionality simultaneously. mdpi.com Similar to proton-induced methods, these reactions are most effective on unsaturated precursors, such as 3-(alkenyl)quinazolin-4(3H)-ones. researchgate.net The reaction is initiated by an electrophilic halogen (e.g., I₂, Br₂) or a pseudo-halogen species like phenylsulfenyl chloride (PhSCl) or phenylselenyl chloride (PhSeCl).

The electrophile adds to the double bond of the butenyl side chain, forming a cyclic halonium (or sulfonium/selenium) ion intermediate. This intermediate is then subjected to a regioselective intramolecular attack by a nucleophilic atom of the quinazolinone ring. dnu.dp.ua This process, known as halocyclization or chalcogen-induced cyclization, typically results in the formation of a five-membered ring containing a new halogen- or chalcogen-bearing substituent. researchgate.netdnu.dp.ua The specific product depends on the nucleophile (N-1 or O-4) that participates in the ring closure.

Radical-mediated cyclizations offer a distinct and effective pathway for derivatizing the quinazolinone core. Research has shown that alkyl radicals can be generated on the side chain attached to the N-3 position and subsequently cyclized onto the C-2 position of the quinazolinone ring. rsc.orgresearchgate.net This strategy has been successfully employed in the synthesis of naturally occurring alkaloids like deoxyvasicinone. rsc.orgresearchgate.net

In a typical procedure, the chloro-substituent on the butyl chain can be converted into a radical precursor, or a radical can be generated at the terminal position through other means. The cyclization proceeds via an aromatic homolytic substitution mechanism, which has the advantage of retaining the aromaticity of the quinazolinone's benzene (B151609) ring. rsc.orgresearchgate.net Studies have found that using reagents like hexamethylditin can facilitate the cyclization process, leading to higher yields of the desired fused product compared to simple reduction without cyclization. rsc.orgresearchgate.net

Table 1: Radical Cyclization for the Synthesis of Deoxyvasicinone

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(4-iodobutyl)-3H-quinazolin-4-one | (Me₃Sn)₂ | Deoxyvasicinone | High | rsc.orgresearchgate.net |

Oxidative cyclization provides another route to fused quinazolinone systems, often proceeding under mild conditions. These reactions can be initiated by hypervalent iodine reagents or transition metal catalysts. beilstein-journals.orgrsc.org For example, the use of bis(trifluoroacetoxy)iodobenzene (PIFA) has been shown to initiate oxidative cyclization of 2-(buten-3-yl)quinazolin-4(3H)-ones, leading to functionalized pyrrolo[1,2-a]quinazolinones. beilstein-journals.org This methodology involves the activation of the double bond by the oxidant, followed by intramolecular attack by the quinazolinone nitrogen.

Palladium-catalyzed reactions, such as the aza-Wacker cyclization, are also effective. In these processes, a Pd(II) catalyst activates the alkenyl side chain toward nucleophilic attack by the quinazolinone nitrogen. This is followed by a β-hydride elimination step to yield the cyclized product and a Pd(0) species, which is then reoxidized to complete the catalytic cycle. rsc.org These reactions can be highly regioselective and provide access to a variety of fused heterocyclic products. beilstein-journals.orgrsc.org

Formation of Fused Heterocyclic Ring Systems (e.g., Pyrrolo[2,1-b]quinazolinones, Pyrrolo[1,2-a]quinazolinones, Tetrahydropyrido[2,1-b]quinazolinones)

The ultimate goal of the aforementioned cyclization strategies is the synthesis of novel fused heterocyclic systems, which often exhibit significant biological activity. The structure of the final product is determined by the nature of the cyclization and the length of the side chain.

Pyrrolo[2,1-b]quinazolinones: This ring system, which includes the alkaloid deoxyvasicinone, is a common product of the cyclization of N-3 substituted quinazolinones with a four-carbon side chain. Radical cyclizations, where the side-chain radical attacks the C-2 position, are a particularly effective method for their synthesis. rsc.orgresearchgate.net The resulting structure features a five-membered ring fused across the N-1 and C-2 positions of the original quinazolinone.

Pyrrolo[1,2-a]quinazolinones: This isomeric fused system is typically formed through electrophilic or oxidative cyclizations where the N-1 atom of the quinazolinone acts as the nucleophile. beilstein-journals.orgnih.gov For example, the PIFA-initiated oxidative cyclization of 2-(buten-3-yl)quinazolin-4(3H)-ones yields 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org

Tetrahydropyrido[2,1-b]quinazolinones: The formation of these six-membered fused rings requires a precursor with a five-carbon side chain, such as 3-(5-chloropentyl)quinazolin-4(3H)-one. Palladium-catalyzed oxidative amination of 2-(pentenyl)quinazolin-4(3H)-ones has been shown to produce vinyl-substituted pyrido[2,1-b]quinazolinones. rsc.org This demonstrates that by choosing the appropriate starting material, both five- and six-membered fused rings can be selectively synthesized, expanding the structural diversity of accessible quinazolinone derivatives.

Functional Group Interconversions of the Chlorobutyl Chain for Analog Development

The this compound scaffold is a valuable starting point for the development of diverse chemical analogs. The presence of a terminal alkyl chloride on the N-3 substituent provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the introduction of numerous functional groups, enabling the exploration of structure-activity relationships and the optimization of molecular properties. The chemical transformations of the chlorobutyl chain are a key strategy in medicinal chemistry for creating libraries of related compounds for biological screening.

The primary mechanism for the functionalization of the chlorobutyl chain is the SN2 reaction, where a nucleophile displaces the chloride ion. The choice of nucleophile dictates the resulting functional group, and subsequent reactions can further modify the newly introduced moiety.

Nucleophilic Substitution Reactions

A wide array of nucleophiles can be employed to displace the terminal chloride of this compound. These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize any generated acid.

One of the most common transformations is the introduction of a nitrogen-containing functional group. For instance, reaction with sodium azide (B81097) (NaN₃) readily converts the alkyl chloride to an alkyl azide. This azide can then be reduced to a primary amine, for example, through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄). This two-step process provides a pathway to 3-(4-aminobutyl)quinazolin-4(3H)-one, a key intermediate for further derivatization, such as amide or sulfonamide formation.

Direct displacement of the chloride with primary or secondary amines is another frequently used method to generate a diverse set of analogs. This approach allows for the incorporation of various cyclic and acyclic amines, introducing different steric and electronic features at the terminus of the butyl chain. The reaction conditions can be tailored based on the nucleophilicity and basicity of the amine.

The following table summarizes some of the key functional group interconversions that can be achieved from this compound, highlighting the versatility of this starting material for analog development.

Table 1: Examples of Functional Group Interconversions of the Chlorobutyl Chain

| Starting Material | Reagent(s) | Product | Resulting Functional Group |

| This compound | Sodium Azide (NaN₃) | 3-(4-Azidobutyl)quinazolin-4(3H)-one | Azide |

| 3-(4-Azidobutyl)quinazolin-4(3H)-one | H₂, Pd/C or LiAlH₄ | 3-(4-Aminobutyl)quinazolin-4(3H)-one | Primary Amine |

| This compound | Piperidine | 3-(4-(Piperidin-1-yl)butyl)quinazolin-4(3H)-one | Tertiary Amine |

| This compound | Morpholine | 3-(4-Morpholinobutyl)quinazolin-4(3H)-one | Tertiary Amine |

| This compound | Sodium Methoxide (NaOMe) | 3-(4-Methoxybutyl)quinazolin-4(3H)-one | Ether |

| This compound | Sodium Thiophenoxide (NaSPh) | 3-(4-(Phenylthio)butyl)quinazolin-4(3H)-one | Thioether |

| This compound | Sodium Cyanide (NaCN) | 5-(4-Oxoquinazolin-3(4H)-yl)pentanenitrile | Nitrile |

| 5-(4-Oxoquinazolin-3(4H)-yl)pentanenitrile | H₂O, H⁺ or OH⁻ | 5-(4-Oxoquinazolin-3(4H)-yl)pentanoic acid | Carboxylic Acid |

Detailed Research Findings

While specific studies focusing solely on the functional group interconversions of this compound are not extensively detailed in the literature, the principles are well-established in the synthesis of related heterocyclic compounds. The N-alkylation of quinazolinones with bifunctional electrophiles like 1,4-dibromobutane (B41627) is a common synthetic route, which underscores the reactivity of the haloalkyl moiety towards nucleophilic attack.

The conversion of the terminal chloride to other functional groups allows for the exploration of a wide chemical space. For example, the introduction of a nitrile group, followed by hydrolysis, provides a route to carboxylic acid derivatives. These acidic analogs can then be used in amide coupling reactions to introduce further diversity.

The synthesis of amine derivatives through either direct displacement or reduction of an azide intermediate is particularly valuable. The resulting primary, secondary, or tertiary amines can be protonated at physiological pH, potentially influencing the pharmacokinetic and pharmacodynamic properties of the analogs. The table below illustrates the potential for creating a variety of amine-containing analogs.

Table 2: Development of Amine Analogs via Nucleophilic Substitution

| Amine Nucleophile | Product Name | Class of Amine |

| Ammonia (from Azide reduction) | 3-(4-Aminobutyl)quinazolin-4(3H)-one | Primary |

| Methylamine | 3-(4-(Methylamino)butyl)quinazolin-4(3H)-one | Secondary |

| Dimethylamine | 3-(4-(Dimethylamino)butyl)quinazolin-4(3H)-one | Tertiary |

| Pyrrolidine | 3-(4-(Pyrrolidin-1-yl)butyl)quinazolin-4(3H)-one | Tertiary |

| N-Methylpiperazine | 3-(4-(4-Methylpiperazin-1-yl)butyl)quinazolin-4(3H)-one | Tertiary |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Analysis

¹H NMR analysis would be expected to reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, this would include characteristic signals for the aromatic protons on the quinazolinone ring system and the aliphatic protons of the 4-chlorobutyl side chain. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the quinazolinone ring, the aromatic carbons, and the four carbons of the butyl chain. However, specific chemical shifts (δ), coupling constants (J), and multiplicities for this compound are not reported in the available literature.

Advanced 2D NMR Techniques (e.g., DEPT-135)

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum for this compound would be instrumental in confirming the presence and nature of the methylene (B1212753) (CH₂) groups in the chlorobutyl chain. No such experimental data has been published.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion. This would be a critical step in confirming the molecular formula of this compound as C₁₂H₁₃ClN₂O. This precise data is currently unavailable.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It would be expected to show a prominent protonated molecular ion [M+H]⁺. Analysis of fragmentation patterns could further corroborate the structure, for instance, by showing the loss of the chlorobutyl side chain. However, no ESI-MS spectra for this specific compound have been found in the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the quinazolinone ring (typically around 1680-1690 cm⁻¹), C=N and C=C stretching vibrations from the aromatic system, and C-H stretching from both the aromatic and aliphatic parts of the molecule, as well as the C-Cl stretching of the alkyl halide. Despite the predictability of these features, no experimentally recorded IR spectrum is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within the this compound molecule. The quinazolinone core possesses a conjugated system that gives rise to characteristic absorption bands in the UV-Vis spectrum. Typically, quinazolin-4(3H)-one derivatives exhibit multiple absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions.

While specific UV-Vis spectral data for this compound is not widely reported in publicly available literature, the expected absorption maxima can be inferred from structurally similar compounds. For instance, various 3-substituted quinazolin-4(3H)-ones display characteristic absorption bands in the range of 220-350 nm. The precise wavelengths and molar absorptivities are influenced by the solvent polarity and the nature of the substituent at the N-3 position.

Table 1: Representative UV-Vis Absorption Data for Quinazolinone Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 3-Phenylquinazolin-4(3H)-one | Ethanol | 225, 305, 315 |

| 3-Methylquinazolin-4(3H)-one | Methanol | 223, 293, 304 |

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound is not publicly available, analysis of related compounds such as 3-(4-chlorophenyl)quinazolin-4(3H)-one offers insights into the potential solid-state packing and intermolecular interactions. nih.gov In the crystal lattice of such compounds, molecules are often linked by intermolecular hydrogen bonds and other non-covalent interactions, forming complex supramolecular architectures. nih.gov The quinazoline (B50416) unit is typically planar or nearly planar. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Quinazolinone Derivative

| Parameter | 3-(4-Chlorophenyl)quinazolin-4(3H)-one nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 11.456 (2) |

| c (Å) | 11.567 (2) |

| β (°) | 113.45 (3) |

| Volume (ų) | 1228.1 (4) |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity.

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) is commonly employed. The compound's retention factor (Rf) value is dependent on the specific solvent system used.

Table 3: Typical TLC Parameters for Quinazolinone Derivatives

| Stationary Phase | Mobile Phase (v/v) | Detection |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |

For the purification of this compound on a larger scale, column chromatography is the method of choice. Silica gel is typically used as the stationary phase, and the mobile phase is a solvent system similar to that used for TLC, often with a gradient elution to enhance separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is used to determine the purity of the compound and to confirm its molecular weight. The liquid chromatography component separates the target compound from any impurities, and the mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound.

Table 4: Representative LC-MS Parameters for Analysis of Quinazolinone Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Computational Chemistry and Structure Activity Relationship Sar Studies

In Silico Screening and Rational Library Design

In silico screening serves as a powerful preliminary step in drug discovery, enabling the rapid assessment of large virtual libraries of compounds to identify potential hits. For the quinazolinone scaffold, rational library design involves creating a focused collection of virtual derivatives by modifying the core structure at various positions. This process is guided by known SAR data and the structural features of the target protein.

The design of novel quinazolin-4(3H)-one derivatives often begins with a rational approach, where computational tools are used to predict the potential efficacy of synthesized compounds. nih.govresearchgate.net For instance, in the development of tyrosinase inhibitors, a series of chlorophenylquinazolin-4(3H)-one derivatives were rationally designed and synthesized. nih.gov This methodology allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. Virtual screening can be performed using methods like pharmacophore modeling or molecular docking to filter databases such as ZINC, DrugBank, and Maybridge for molecules that fit a predefined set of criteria for a specific biological target. ijper.org

Molecular Docking Investigations of Ligand-Target Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively used to elucidate the interaction mechanisms of quinazolin-4(3H)-one derivatives with their biological targets, such as kinases, enzymes, and receptors. nih.govresearchgate.net

Docking studies provide insights into the binding affinity, measured as a docking score, and the specific interactions that stabilize the ligand-protein complex. For example, in studies targeting cyclin-dependent kinase 2 (CDK2), docking simulations verified that newly synthesized quinazolin-4(3H)-one derivatives fit well within the enzyme's binding pocket. nih.gov Similarly, docking has been employed to study the interactions of quinazolinone derivatives with the cyclooxygenase-2 (COX-2) enzyme, helping to identify compounds with high binding affinity. researchgate.net These simulations are crucial for understanding how structural modifications to the quinazolinone ring system can enhance or diminish binding to a therapeutic target. nih.gov

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking simulations allow for a detailed analysis of these interaction motifs. For quinazolinone derivatives, several key interactions are consistently observed:

Hydrogen Bonding: The quinazolinone core contains hydrogen bond donors and acceptors that frequently interact with key amino acid residues in the active site of a target protein. For example, studies on NF-κB inhibitors showed that a fluorine atom on the quinazolinone scaffold could form crucial hydrogen bonds with Arg305 and Asp271 residues. nih.gov

Pi-Stacking (π-π Interactions): The aromatic rings of the quinazolinone system often engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. researchgate.net These interactions are vital for the proper orientation and stabilization of the ligand.

Alkyl and Hydrophobic Interactions: Substituents on the quinazolinone scaffold, such as the 4-chlorobutyl group in 3-(4-Chlorobutyl)quinazolin-4(3H)-one, can form van der Waals and hydrophobic interactions with nonpolar residues in the target's active site. Studies on Mps1 kinase inhibitors revealed that hydrophobic interactions with a pocket formed by residues like Cys604-Ile607 are critical for stable binding. mdpi.com

| Interaction Type | Description | Example Interacting Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Arg305, Asp271, Gly605, Lys529 nih.govmdpi.com | Crucial for ligand specificity and anchoring the compound in the active site. |

| Pi-Stacking (π-π) | Attractive, noncovalent interactions between aromatic rings. | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) researchgate.net | Contributes to the stability and correct orientation of the ligand. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | I531, V539, M602, C604, I607 mdpi.com | Important for binding affinity, especially for ligands with alkyl or aryl substituents. |

Pharmacophore Modeling for De Novo Ligand Design and Optimization

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. arxiv.org This approach is used for both virtual screening of existing compound libraries and the de novo design of novel ligands. ijper.org A pharmacophore model typically consists of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

For quinazolinone-based compounds, pharmacophore models can be generated to capture the key interaction points required for binding to a target. These models then serve as 3D queries to search chemical databases for new molecules that match the pharmacophoric features, potentially leading to the discovery of novel scaffolds with the desired activity. ijper.org

Pharmacophore models can be developed through two primary approaches:

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their biological activity. plos.orgmdpi.com The resulting model represents a hypothesis of the necessary features for bioactivity.

Structure-Based Pharmacophore Modeling: When the 3D structure of the ligand-protein complex is available (e.g., from X-ray crystallography), a pharmacophore model can be generated directly from the interactions observed in the binding site. ijper.orgplos.org This approach identifies the key features of the ligand that interact with the protein, providing a more accurate representation of the binding requirements. biointerfaceresearch.com Both methods have been successfully used to identify novel inhibitors for various targets. ijper.orgplos.org

| Pharmacophoric Feature | Abbreviation | Chemical Moiety Example | Role in Binding |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | Carbonyl oxygen, Nitrogen atoms in the quinazoline (B50416) ring | Forms hydrogen bonds with donor groups in the protein active site. |

| Hydrogen Bond Donor | HBD | Amine or hydroxyl substituents | Forms hydrogen bonds with acceptor groups in the protein active site. |

| Hydrophobic Feature | HY | Alkyl chains (e.g., butyl group), Phenyl rings | Engages in van der Waals and hydrophobic interactions with nonpolar residues. |

| Aromatic Ring | AR | The fused benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone core | Participates in π-π stacking interactions with aromatic amino acid residues. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com In QSAR, the physicochemical properties or theoretical molecular descriptors of chemicals are used as predictor variables to model their biological activity. wikipedia.org

For quinazolinone derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets, such as tyrosine kinases and breast cancer cell lines. researchgate.netnih.gov These models help in understanding which structural properties (e.g., electronic, steric, hydrophobic) are most influential for the compound's potency. researchgate.net A validated QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, guiding lead optimization efforts. jocpr.comresearchgate.net

A typical QSAR model is represented by a mathematical equation, such as: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n) Where 'c' represents the coefficients determined from regression analysis and 'Descriptor' represents a calculated molecular property.

Quantum Mechanical and Molecular Dynamics Studies for Electronic Structure and Conformational Analysis

Quantum Mechanical (QM) methods are used to study the electronic structure of molecules in detail. These calculations can provide insights into properties like electrostatic potential and orbital energies, which are crucial for understanding reactivity and interaction mechanisms at a subatomic level. For complex biological systems, a hybrid approach combining QM with Molecular Mechanics (QM/MM) can be used to accurately model the electronic events within the enzyme's active site while treating the rest of the protein with less computationally expensive methods.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Anticancer and Antiproliferative Activity

There is no specific information available regarding the anticancer and antiproliferative activity of 3-(4-Chlorobutyl)quinazolin-4(3H)-one.

Kinase Inhibition Profiles

No data has been published detailing the kinase inhibition profile of this compound against CDK2, HER2, EGFR, VEGFR2 Tyrosine Kinases, or Aurora Kinase A.

Elucidation of Enzyme Inhibition Mechanisms

Specific studies elucidating the enzyme inhibition mechanisms (e.g., ATP-competitive, non-competitive, Type-I, Type-II inhibition) for this compound are not present in the available literature.

Modulation of Intracellular Signaling Pathways

There is no research available on the modulation of intracellular signaling pathways, such as Histone Deacetylase or Phosphoinositide 3-Kinase, by this compound.

Antibacterial and Antimicrobial Activity

There is no specific information available regarding the antibacterial and antimicrobial activity of this compound.

Efficacy Against Specific Bacterial Strains

No studies have been found that report on the efficacy of this compound against specific bacterial strains such as Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, or Bacillus subtilis.

Interaction with Bacterial Cellular Targets

There is no available research detailing the interaction of this compound with bacterial cellular targets, including Penicillin-Binding Proteins like PBP2a.

Antifungal Activity Spectrum

Quinazolinone derivatives have demonstrated notable potential as antifungal agents. researchgate.net Studies on various 3-alkylquinazolin-4-one derivatives show a spectrum of activity against several phytopathogenic fungi. The nature of the substituent at the 3-position, such as the 4-chlorobutyl group in the subject compound, is crucial in determining the extent of this activity.

Research has shown that 3-alkylquinazolin-4-ones exhibit a range from weak to good antifungal activities. For instance, in one study, various derivatives were tested for their inhibitory effects on fungi such as Gibberella zeae, Fusarium oxysporum, and Valsa mali. mdpi.comresearchgate.net It was observed that a compound like 6-bromo-3-propylquinazolin-4-one (B7488161) displayed significant activity against these fungi. mdpi.comresearchgate.net The presence of a halogen on the quinazolinone ring, combined with an alkyl chain at the N-3 position, appears to be a favorable combination for antifungal efficacy. mdpi.comresearchgate.net This suggests that this compound, which features a halogenated alkyl chain, could possess significant antifungal properties.

The table below summarizes the antifungal activity of several 3-alkylquinazolin-4-one derivatives against various plant fungi, providing a basis for the potential activity of the target compound. researchgate.net

| Compound | Substituents | Inhibition % at 50 µg/mL vs. Gibberella zeae | Inhibition % at 50 µg/mL vs. Fusarium oxysporum | Inhibition % at 50 µg/mL vs. Valsa mali |

|---|---|---|---|---|

| 3c | X=Cl, R=n-Pr | 55.0 | 37.5 | 24.4 |

| 3d | X=Br, R=n-Pr | - | 33.3 | - |

| 3h | X=Br, R=n-Pr | 50.3 | 47.2 | 40.9 |

| 3k | X=Cl, R=allyl | 49.1 | 36.4 | 28.3 |

| 3l | X=Br, R=allyl | - | 32.4 | 30.4 |

Anti-inflammatory Pathways and Modulation

The quinazolinone nucleus is a well-established scaffold for the development of anti-inflammatory agents. mdpi.com Many derivatives function through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. nih.govnih.gov The substitution pattern on the quinazolinone ring system plays a critical role in the potency and selectivity of COX inhibition.

Studies have identified certain quinazolinone derivatives as selective inhibitors of COX-1 or COX-2. nih.govnih.gov For example, a series of 2,3-disubstitued 4(3H)-quinazolinones were synthesized and evaluated for their COX-1/COX-2 inhibitory activities. researchgate.netresearchgate.net Some of these compounds showed potent COX-2 inhibitory activity and selectivity comparable to the reference drug celecoxib. nih.gov The design of these molecules often incorporates a diaryl-heterocyclic "V-shape," a common structural feature in selective COX-2 inhibitors. nih.gov The nature of the substituent at the N-3 position can influence these interactions within the enzyme's active site. While direct data on this compound is unavailable, the presence of an alkyl chain at this position is a common feature in many biologically active quinazolinones, suggesting it could modulate pathways related to inflammation.

Antiviral Activity Investigations

Recent research has highlighted the potential of quinazolinone derivatives as potent antiviral agents, particularly against flaviviruses like Dengue (DENV) and Zika (ZIKV). nih.govnih.gov These viruses represent significant global health threats with no specific antiviral treatments currently available. nih.govnih.gov

Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV replication. nih.gov Further studies have led to the synthesis of analogs with broad and potent activities against both ZIKV and DENV, with some compounds exhibiting EC50 values as low as 86 nM without significant cytotoxicity to mammalian cells. nih.gov The structure-activity relationship studies indicate that substitutions at the 2, 3, and 6 positions are key to this antiviral activity. Another study identified 2-Methylquinazolin-4(3H)-one as having significant antiviral activity against the Influenza A virus in vitro, with an IC50 of 23.8 μg/mL. mdpi.com Although the specific antiviral profile of this compound has not been reported, the general susceptibility of viruses to this class of compounds makes it a candidate for future investigation.

Antimalarial Activity Studies

The quinazolinone scaffold is a key feature in several natural and synthetic compounds with antimalarial properties. The fight against malaria is challenged by the emergence of drug-resistant strains of Plasmodium, making the discovery of new antimalarial agents a priority. nih.gov

| Compound | Dose (mg/kg/day) | Mean % Suppression | Reference |

|---|---|---|---|

| (E)-3-Phenyl-2-[2-(pyridin-4-yl)vinyl]-4(3H)-quinazolinone | 20 | 64.02 | ijbpas.com |

| (E)-2-[2-(4-Hydroxy-3-methoxystyryl)-vinyl]-3-phenyl-4(3H)-quinazolinone | 20 | 77.25 | ijbpas.com |

| (E)-2-[2-(Pyridin-4-yl)-vinyl]-3-phenenylamine-4(3H)-quinazolinone | 20 | 73.54 | ijbpas.com |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one | 48.46 µmol/Kg | 70.01 | nih.gov |

Antioxidant Mechanisms

Some quinazoline (B50416) derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. The primary mechanisms by which antioxidants act include hydrogen atom transfer (HAT) and electron donation.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process where a free radical is neutralized by abstracting a hydrogen atom from an antioxidant molecule. mdpi.com This is a one-step process involving the concerted movement of a proton and an electron. mdpi.com The efficacy of this mechanism is largely driven by the bond dissociation energy (BDE) of the H-donor bond in the antioxidant. mdpi.com In the context of quinazoline chemistry, while the core structure itself is not a primary hydrogen donor, substitutions with phenolic or other H-donating groups could impart antioxidant activity via the HAT mechanism. For instance, studies on other heterocyclic compounds like polydopamine, which contains quinone moieties, have shown that reduction via HAT from hydroperoxyl radicals can be a key step in their antioxidant action, demonstrating the relevance of this mechanism. nih.govnih.govresearchgate.net For this compound, any potential HAT activity would likely depend on its metabolic transformation or interaction with other molecules that could facilitate hydrogen donation.

Electron Donation Capacity

The ability to donate an electron is another key mechanism of antioxidant action, often referred to as Single Electron Transfer (SET). Antioxidants with this capacity can reduce oxidizing species, thereby neutralizing them. The electron-rich nature of the fused aromatic system in the quinazolinone scaffold could potentially allow it to participate in electron donation processes. The substituents on the quinazolinone ring system can significantly modulate this property by altering the electron density of the molecule. While specific studies on the electron donation capacity of this compound are not available, the general electronic properties of the quinazolinone core suggest that this is a plausible mechanism for antioxidant activity, which could be tuned by the electronic effects of its substituents.

Metal Ion Chelation Properties

While the broader class of quinazolinone derivatives has been investigated for their ability to form complexes with various metal ions, specific studies detailing the metal ion chelation properties of this compound are not extensively documented in the available scientific literature. The quinazolinone core possesses potential donor atoms, such as the nitrogen and oxygen atoms in the heterocyclic ring, which could theoretically participate in coordinating with metal ions. However, without experimental data from techniques like spectrophotometric titration or crystallographic studies for this specific compound, its capacity and selectivity for chelating metal ions remain speculative. Further research is required to elucidate the metal ion chelation behavior of this compound and its potential implications for biological systems.

Other Pharmacological Activities and Receptor Interactions

Beyond metal chelation, the pharmacological profile of this compound and its analogs has been explored for other potential therapeutic applications, primarily focusing on the central nervous system.

Anticonvulsant Activity and Pharmacophore Requirements

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have identified key structural features necessary for this biological effect.

A generally accepted pharmacophore model for the anticonvulsant activity of quinazolinones includes:

A hydrophobic aryl ring, which is the benzene (B151609) part of the quinazolinone nucleus.

A hydrogen bond acceptor/donor domain, typically involving the carbonyl group at position 4.

An electron donor atom, which is the nitrogen atom at position 1 (N1). nih.gov

A second hydrophobic region, often provided by a substituent at position 3.

Research has shown that the nature of the substituent at the 3-position significantly influences the anticonvulsant potency. Studies on a series of quinazoline-4(3H)-ones have suggested that a butyl substitution at this position has a notable effect on preventing the spread of seizure discharge and raising the seizure threshold. nih.gov This indicates that the 4-chlorobutyl group in this compound could contribute favorably to its anticonvulsant profile. The mechanism of action for many anticonvulsant quinazolinones is believed to involve the modulation of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. mdpi.comnih.gov These compounds can act as positive allosteric modulators, enhancing the inhibitory effects of GABA. mdpi.com

| Feature | Description | Reference |

| Core Scaffold | Quinazolin-4(3H)-one | nih.gov |

| Hydrophobic Region 1 | Fused benzene ring | nih.gov |

| H-Bond Acceptor/Donor | Carbonyl group at C4 | nih.gov |

| Electron Donor | Nitrogen atom at N1 | nih.gov |

| Hydrophobic Region 2 | Substituent at N3 (e.g., butyl chain) | nih.gov |

Modulation of G protein-coupled receptor kinases (GRKs) and Adenosine (B11128) Receptors (e.g., A2B)

The interaction of this compound with G protein-coupled receptor kinases (GRKs) has not been specifically detailed in the reviewed literature. GRKs are crucial in the regulation of G protein-coupled receptors (GPCRs), and their modulation can have significant therapeutic implications. While some quinazolinone derivatives have been investigated as modulators of other receptor systems, their direct and specific interaction with GRKs remains an area for future investigation.

In the context of adenosine receptors, another important family of GPCRs, some quinazolinone derivatives have shown activity. For instance, certain 1,3-disubstituted quinazolin-2,4-diones have been found to be adenosine receptor ligands, with some exhibiting affinity for A1 and A2A receptors. ijpsnonline.com Notably, a pharmacophore-based screening identified a 4-methyl-7-methoxyquinazolyl derivative as a potent and selective antagonist for the A2B adenosine receptor. nih.gov Although these findings are for structurally related compounds, they suggest that the quinazolinone scaffold has the potential to interact with adenosine receptors. The specific activity of this compound at the A2B receptor or other adenosine receptor subtypes has not been explicitly reported and would require dedicated binding and functional assays to be determined.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Target Selectivity

The chemical structure of 3-(4-Chlorobutyl)quinazolin-4(3H)-one is ripe for modification to generate novel derivatives with improved pharmacological profiles. The presence of a terminal chlorine atom on the N-3 butyl chain provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse library of new chemical entities.

Future design strategies will focus on:

Modification of the N-3 Side Chain: The chlorobutyl group can be reacted with various nucleophiles such as amines, azides, thiols, and alcohols to introduce new functional groups. This approach, known as molecular hybridization, can be used to combine the quinazolinone core with other pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. nih.gov For instance, introducing moieties known to interact with specific biological targets could guide the derivative towards a desired therapeutic application.

Substitution on the Quinazolinone Core: Structure-activity relationship (SAR) studies on other quinazolinones have shown that substitutions at the C-2, C-6, and C-8 positions of the quinazolinone ring can significantly alter biological activity. nih.govresearchgate.net Introducing various small aliphatic or aromatic groups at these positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Key functional groups within the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to derivatives with enhanced target affinity, better metabolic stability, or reduced toxicity.

These rationally designed syntheses will aim to produce second-generation compounds with optimized efficacy and selectivity for their intended biological targets, paving the way for preclinical and clinical development. ekb.eg

Table 1: Potential Structural Modifications for Novel Derivatives

| Modification Site | Strategy | Potential New Functional Groups | Desired Outcome |

|---|---|---|---|

| N-3 Butyl Chain | Nucleophilic Substitution | Amines, Azides, Thiols, Heterocycles (e.g., Triazoles, Imidazoles) | Enhanced target binding, altered solubility, introduction of new pharmacophores |

| C-2 Position | Substitution | Aryl, Heteroaryl, Alkyl groups | Modulation of potency and selectivity |

| C-6/C-7/C-8 Positions | Substitution | Halogens, Methoxy, Nitro, Amino groups | Improved pharmacokinetic profile (ADME properties) |

Exploration of New Biological Targets and Diverse Therapeutic Applications

The quinazolinone nucleus is associated with a remarkably broad spectrum of pharmacological activities. researchgate.netresearchgate.net Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents. nih.govtandfonline.com This versatility suggests that derivatives of this compound could be effective against a wide range of diseases by interacting with various biological targets.

Future research should involve screening a library of its derivatives against a diverse panel of biological targets to uncover new therapeutic potentials. Key areas for exploration include:

Oncology: Quinazolinone derivatives have been identified as inhibitors of several key targets in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.govnih.govdovepress.com Systematic screening against these and other cancer-related kinases and enzymes could identify potent and selective anticancer agents. mdpi.com

Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. nih.gov Quinazolinones have demonstrated antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective drugs. researchgate.net

Inflammatory Disorders: Certain quinazolinone analogues have shown significant anti-inflammatory activity, suggesting their potential in treating conditions like rheumatoid arthritis and osteoarthritis. researchgate.netbiotech-asia.org

Neurological Disorders: The anticonvulsant activity of some quinazolinone compounds indicates a potential role in treating epilepsy and other central nervous system (CNS) disorders. researchgate.net

Table 2: Potential Biological Targets and Therapeutic Areas

| Therapeutic Area | Potential Biological Target | Relevant Disease(s) |

|---|---|---|

| Oncology | EGFR, VEGFR-2, CDK2, HER2, PARP-1, Tubulin | Lung Cancer, Breast Cancer, Colon Cancer, Leukemia |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Bacterial and Fungal Infections |

| Inflammation | Cyclooxygenase (COX), Matrix Metalloproteinases (MMPs) | Rheumatoid Arthritis, Osteoarthritis |

| Neurology | GABA-A receptors, Ion channels | Epilepsy, Seizure Disorders |

Development of Advanced Computational Models for Predictive Biology and Drug Discovery

To accelerate the drug discovery process and reduce reliance on costly and time-consuming experimental screening, advanced computational models are indispensable. For this compound and its future derivatives, in silico techniques can provide valuable insights into their potential biological activities and guide the design of more effective drug candidates.

Key computational approaches to be developed include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a mathematical relationship between the chemical structures of quinazolinone derivatives and their biological activities. nih.govnih.govnih.gov These models can predict the potency of newly designed compounds and highlight key structural features required for activity. frontiersin.orgfrontiersin.org

Molecular Docking: Docking simulations can predict the binding orientation and affinity of quinazolinone derivatives within the active site of a biological target. nih.gov This helps in understanding the mechanism of action at a molecular level and provides a basis for designing molecules with improved binding characteristics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.netacs.org This early-stage assessment helps in prioritizing candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.

By integrating these computational tools, researchers can adopt a more targeted and efficient approach to drug design, focusing resources on synthesizing and testing compounds with the highest probability of success. researchgate.net

Table 3: Computational Tools in Quinazolinone Drug Discovery

| Computational Method | Application | Benefit |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on 3D structure | Guides lead optimization by identifying key structural features |

| Molecular Docking | Simulating ligand-receptor binding | Elucidates mechanism of action; aids in structure-based design |

| Molecular Dynamics (MD) | Analyzing the stability of protein-ligand complexes | Provides insights into dynamic interactions and binding stability |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles | Early identification of candidates with good drug-like properties |

Sustainable and Scalable Green Chemistry Approaches in Quinazolinone Synthesis

For any promising drug candidate to be viable, its synthesis must be efficient, cost-effective, and environmentally sustainable. Future research must focus on developing green chemistry approaches for the synthesis of this compound and its derivatives. nih.gov

Key principles of green chemistry that can be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES). tandfonline.comnih.govresearchgate.net

Energy-Efficient Methods: Employing techniques like microwave irradiation and ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Catalysis: Utilizing recyclable or heterogeneous catalysts, such as acid-functionalized magnetic nanoparticles, to improve reaction efficiency and simplify product purification. nih.gov

Atom Economy: Designing synthetic routes, such as one-pot and multi-component reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. tandfonline.com

Metal- and Catalyst-Free Reactions: Developing synthetic protocols that avoid the use of expensive and potentially toxic heavy metals. mdpi.com

Adopting these sustainable practices will not only reduce the environmental footprint of quinazolinone synthesis but also enhance the economic feasibility of large-scale production, which is crucial for the translational journey from laboratory discovery to clinical application. nih.govacs.org

Table 4: Green Chemistry Approaches for Quinazolinone Synthesis

| Green Approach | Example | Advantage |

|---|---|---|

| Alternative Solvents | Deep Eutectic Solvents (DES), Water | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption |

| Catalysis | Use of recyclable magnetic nanoparticle catalysts | Easy catalyst recovery, reduced waste |

| Process Intensification | One-pot, multi-component reactions | Higher efficiency, less purification, reduced solvent use |

Q & A

Q. What are the conventional synthetic routes for 3-(4-Chlorobutyl)quinazolin-4(3H)-one, and what are their limitations?

- Methodological Answer : Conventional synthesis typically involves alkylation of quinazolinone precursors with halogenated intermediates. For example, 4(3H)-quinazolinone can be alkylated with 4-chlorobutyl halides under reflux conditions. However, challenges include the need for pre-synthesized intermediates (e.g., 3-halo-1-phenylpropan-1-one) and metal catalysts (e.g., copper), which complicate scalability and purity . Drawbacks such as long reaction times (~12–24 hours) and moderate yields (45–60%) are common, necessitating post-reaction purification via chromatography .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated for structurally similar 3-(4-chlorophenyl)quinazolin-4(3H)-one (mean C–C bond deviation: 0.003 Å; R factor: 0.043) . Complement with H/C NMR to verify substituent positions (e.g., chlorobutyl chain integration) and FT-IR for functional group validation (C=O stretch at ~1670 cm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Operate in a fume hood to avoid inhalation of dust/gases. Use PPE (gloves, goggles) to prevent skin/eye contact. Storage should adhere to GHS guidelines: dry, ventilated areas away from incompatible substances (e.g., strong oxidizers). Immediate rinsing with water is required upon exposure, followed by medical consultation .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis efficiency of quinazolin-4(3H)-one derivatives?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times by 50–80% compared to conventional heating. For example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one achieved a 71% yield in 45 minutes vs. 24 hours under thermal conditions . Optimize parameters: power (300–600 W), solvent (polar solvents like DMF enhance microwave absorption), and temperature (controlled via IR sensors) to minimize side reactions .

Q. What strategies address contradictions in biological activity data across different substituted quinazolinones?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, bromination at the thiazole ring in 3-(thiazol-2-yl)quinazolin-4(3H)-one derivatives increased antibacterial activity (MIC: 8 µg/mL against S. aureus), while tetrahydrobenzothiophene substitutions enhanced antifungal potency . Cross-validate using standardized assays (e.g., CLSI guidelines) and molecular docking to resolve discrepancies in reported IC values .

Q. How does the introduction of heterocyclic substituents at the N-3 position influence the pharmacological profile of quinazolin-4(3H)-ones?

- Methodological Answer : Substituents like thiazole or triazole rings modulate bioactivity by altering electron distribution and binding affinity. For example, 2-(5-morpholin-4-yl-thiophene-2-yl)-3-aryl-quinazolin-4(3H)-one derivatives inhibit NF-κB/AP-1 pathways (IC: 0.8 µM), whereas unsubstituted analogs show negligible activity . Synthesize derivatives via nucleophilic substitution (e.g., using 2-chloromethyl intermediates) and screen against target enzymes (e.g., PI3K) .

Q. What experimental designs are optimal for evaluating the anticonvulsant potential of this compound?

- Methodological Answer : Use the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Dose-response studies (10–100 mg/kg, i.p.) should include positive controls (e.g., phenytoin) and measure latency to clonic-tonic seizures. Combine with EEG monitoring to assess neuronal hyperexcitability suppression. Correlate results with molecular targets (e.g., GABA receptor modulation) via patch-clamp assays .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.